molecular formula C19H18N4O4 B12181678 N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

Cat. No.: B12181678
M. Wt: 366.4 g/mol
InChI Key: ZGLKKFWDNMXLNO-UHFFFAOYSA-N
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Description

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a synthetic small molecule characterized by a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 3 and a 3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide moiety at position 3. The compound’s structure combines a heterocyclic triazole ring, known for its role in hydrogen bonding and metabolic stability, with a benzodioxepine system that may enhance lipophilicity and membrane permeability.

Synthetic routes typically involve coupling the triazole precursor with the benzodioxepine-carboxylic acid derivative via amide bond formation.

Properties

Molecular Formula

C19H18N4O4

Molecular Weight

366.4 g/mol

IUPAC Name

N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide

InChI

InChI=1S/C19H18N4O4/c1-25-14-6-3-2-5-13(14)17-20-19(23-22-17)21-18(24)12-7-8-15-16(11-12)27-10-4-9-26-15/h2-3,5-8,11H,4,9-10H2,1H3,(H2,20,21,22,23,24)

InChI Key

ZGLKKFWDNMXLNO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=NC(=NN2)NC(=O)C3=CC4=C(C=C3)OCCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide typically involves multiple steps. One common approach is the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine using a catalyst such as vitamin B1. This method yields the desired triazole derivative with moderate to high efficiency .

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic protocols to ensure high yield and purity. The use of ionic organic solids as catalysts has been explored to make the process more sustainable and environmentally friendly . The reaction conditions are optimized to minimize by-products and maximize the yield of the target compound.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the triazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antifungal, antibacterial, and anticancer agent.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also interact with cellular receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

A structurally related compound, N-[(2H-1,3-benzodioxol-5-yl)methyl]-3-(4-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)-1,2,4-oxadiazole-5-carboxamide , shares key features with the target molecule:

  • Heterocyclic Core : Replaces the 1,2,4-triazole with a 1,2,4-oxadiazole ring, altering electron distribution and hydrogen-bonding capacity.
  • Substituents : Incorporates a benzodioxole (1,3-benzodioxol) group instead of benzodioxepine, reducing ring size and conformational flexibility.
  • Additional Modifications : Features a methyl-substituted benzoxazine moiety, introducing a ketone group that may influence solubility and target engagement.
Physicochemical and Pharmacological Properties
Property Target Compound Similar Compound
Molecular Weight ~435.4 g/mol ~464.4 g/mol
LogP (Predicted) ~3.2 (moderate lipophilicity) ~3.8 (higher lipophilicity)
Hydrogen Bond Donors 2 (NH triazole, amide) 2 (amide, NH benzoxazine)
Hydrogen Bond Acceptors 7 9
Solubility (aq. buffer) Moderate (20–50 µM) Low (<10 µM)
Metabolic Stability High (triazole resistance) Moderate (oxadiazole susceptibility)

Key Differences :

Heterocycle Stability : The triazole in the target compound may confer greater metabolic stability compared to the oxadiazole in the analogue, which is prone to enzymatic hydrolysis .

Solubility : The target compound’s lower logP and additional ether oxygen in benzodioxepine may explain its superior aqueous solubility.

Biological Activity

N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-3,4-dihydro-2H-1,5-benzodioxepine-7-carboxamide is a complex organic compound that has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, emphasizing its potential therapeutic applications and underlying mechanisms of action.

Chemical Structure and Properties

The compound features a unique structural composition that includes:

  • Triazole Ring : Known for its ability to interact with various biological targets.
  • Benzodioxepine Moiety : Contributes to its pharmacological properties.
  • Carboxamide Group : Enhances solubility and bioavailability.
PropertyValue
Molecular FormulaC21H21N5O2
Molecular Weight375.4 g/mol
IUPAC NameThis compound
SMILESCC(C)N1C=C(C2=CC=CC=C21)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The triazole ring can form hydrogen bonds with active sites of enzymes, while the benzodioxepine moiety may engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins, leading to various biological effects including:

  • Anticancer Activity : The compound has shown potential in inhibiting tumor growth through apoptosis induction in cancer cell lines.
  • Antimicrobial Properties : Exhibits activity against various bacterial strains, potentially due to disruption of bacterial cell wall synthesis.

Anticancer Activity

Research indicates that compounds structurally related to this compound have demonstrated significant anticancer properties. For instance:

  • In vitro Studies : Compounds have been tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), showing IC50 values in the micromolar range indicating effective cytotoxicity .
Cell LineIC50 Value (μM)Reference
MCF-727.3
HCT1166.2

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Bacterial Inhibition : Preliminary studies suggest effective inhibition against Gram-positive and Gram-negative bacteria.

Case Studies and Research Findings

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • Study on Triazole Derivatives : A study highlighted the anticancer effects of triazole derivatives against human breast cancer cell lines with varying degrees of potency .
  • Antimicrobial Efficacy : Another research focused on the synthesis and evaluation of triazole compounds that exhibited significant antibacterial activity against pathogenic bacteria .

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